

## A Comprehensive Technical Guide to Boc-Namido-PEG3-acid

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Compound of Interest		
Compound Name:	Boc-N-amido-PEG3-acid	
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### Introduction

**Boc-N-amido-PEG3-acid** is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a three-unit polyethylene glycol (PEG) spacer.[2][3] The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the two distinct functional groups allow for sequential and controlled conjugation to different molecules of interest.[2][3]

This guide provides an in-depth overview of the structure, properties, and common applications of **Boc-N-amido-PEG3-acid**, complete with detailed experimental protocols and data presented for clarity and ease of use.

## **Core Properties and Specifications**

The fundamental characteristics of **Boc-N-amido-PEG3-acid** are summarized below. These values are critical for stoichiometric calculations in experimental designs and for understanding the physicochemical contributions of the linker to a conjugate.



Property	Value
Molecular Formula	C14H27NO7
Molecular Weight	321.37 g/mol
CAS Number	1347750-75-7
Purity	Typically >95% or >98%
Appearance	White to off-white solid or viscous oil
Storage	-20°C

### **Chemical Structure**

The structure of **Boc-N-amido-PEG3-acid** is defined by its three key components: the Boc-protected amine, the PEG3 spacer, and the terminal carboxylic acid.

Caption: Chemical structure of **Boc-N-amido-PEG3-acid**.

## **Experimental Protocols**

The utility of **Boc-N-amido-PEG3-acid** lies in its ability to undergo two key transformations: amide bond formation via its carboxylic acid and deprotection of the Boc group to reveal a primary amine.

### **Protocol 1: Amide Coupling via EDC/NHS Chemistry**

This protocol details the activation of the carboxylic acid group of **Boc-N-amido-PEG3-acid** to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine on a target molecule.

#### Materials:

- Boc-N-amido-PEG3-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

### Foundational & Exploratory



- Amine-containing molecule (e.g., protein, peptide, small molecule)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: Amine-free buffer such as PBS, HEPES, or bicarbonate, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

#### Procedure:

- Preparation of Reagents:
  - Dissolve Boc-N-amido-PEG3-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).
  - Immediately before use, prepare solutions of EDC and NHS/sulfo-NHS in the Activation
    Buffer.[4] EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4]
- Activation of Carboxylic Acid:
  - In a reaction vessel, combine Boc-N-amido-PEG3-acid with 1.5 molar equivalents of both EDC and NHS/sulfo-NHS in Activation Buffer.[5]
  - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine-Containing Molecule:
  - Dissolve the target molecule in the Coupling Buffer. The pH should be between 7.2 and
    8.5 to ensure the primary amine is deprotonated and reactive.[5]
  - Add the freshly activated Boc-N-amido-PEG3-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG linker over the target molecule is a common starting point, but this should be optimized empirically.[5]
  - Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]



- · Quenching and Purification:
  - Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[5][6]
  - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.

### **Protocol 2: Boc Group Deprotection**

This protocol describes the removal of the Boc protecting group under acidic conditions to yield a free primary amine, which is then available for subsequent conjugation reactions.[7]

#### Materials:

- Boc-protected conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Deprotection Reaction:
  - Dissolve the Boc-protected conjugate in anhydrous DCM.
  - Add an equal volume of TFA to the solution.[7] A typical ratio is 1:1 (v/v) DCM:TFA.
  - Stir the reaction mixture at room temperature for 1-2 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
- Work-up and Isolation:

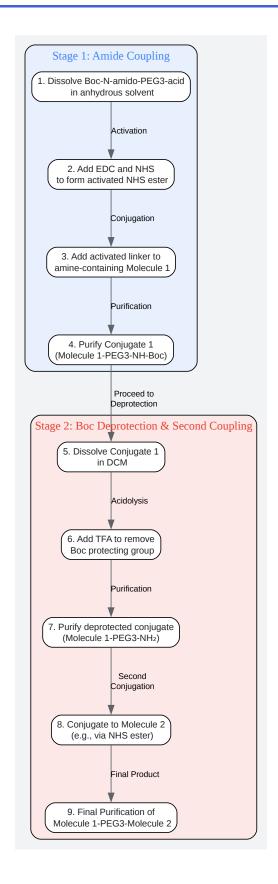


- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
- To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
- Wash the organic layer with brine, dry it over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[5]

## **Experimental Workflow Visualization**

The following diagram illustrates a typical two-stage conjugation process utilizing **Boc-N-amido-PEG3-acid**.





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Caption: Experimental workflow for a two-stage conjugation.



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